1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
BenchChem offers high-quality 1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-14-6-8-15(9-7-14)12-20-19-22-17-16(13-21-24(17)2)18(23-19)25-10-4-3-5-11-25/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRDNGOSWAENQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(C=NN3C)C(=N2)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 298.39 g/mol
This compound features a pyrazolo[3,4-d]pyrimidine core, which is significant for its interactions with various biological targets.
Adenosine Receptor Affinity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit affinity for adenosine receptors, particularly the A1 subtype. In studies involving various analogues, it was found that modifications at the N1 and N5 positions significantly influenced receptor binding affinity. For instance, compounds with specific alkyl and aryl substituents showed enhanced activity at these sites, indicating that structural variations can optimize receptor interaction .
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For example, a related compound demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved inhibition of cell proliferation and induction of apoptosis, mediated through dual inhibition of EGFR and VEGFR2 pathways .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5i | 0.3 | EGFR |
| 5i | 7.60 | VEGFR2 |
Enzyme Inhibition
Pyrazolo[3,4-d]pyrimidines have also been explored for their ability to inhibit key enzymes involved in cancer progression and inflammation. Notably, some derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds displaying IC50 values in the low micromolar range against CDK1 and CDK2 have been documented .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Similar derivatives have been reported to exhibit cholinesterase inhibition, which may be beneficial for treating neurodegenerative diseases like Alzheimer's . This dual action on cholinesterase and monoamine oxidase suggests a multifaceted approach to enhancing cognitive function.
Case Study 1: Antitumor Activity in MCF-7 Cells
A study evaluated the effects of a related pyrazolo[3,4-d]pyrimidine derivative on MCF-7 cells. Results showed significant inhibition of tumor growth and induction of apoptosis through activation of caspase pathways. The compound effectively suppressed cell migration and disrupted the cell cycle at G2/M phase .
Case Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, a series of pyrazolo[3,4-d]pyrimidines were synthesized and tested against various kinases. The results indicated that specific substitutions led to enhanced selectivity and potency against CDK2, with some compounds achieving IC50 values below 100 nM .
Scientific Research Applications
Therapeutic Applications
1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been studied for several therapeutic applications:
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancers . The mechanism often involves the inhibition of specific kinases or heat shock protein 90 (Hsp90), which are crucial for tumor growth and survival .
Neuroprotective Effects
Some derivatives of this compound have been evaluated for their neuroprotective effects against neurodegenerative diseases. They have shown potential in inhibiting cholinesterase and monoamine oxidase activities, which are relevant in conditions like Alzheimer's disease . The ability to modulate neurotransmitter levels could lead to improved cognitive function in affected individuals.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazolo[3,4-d]pyrimidines have been explored for their effectiveness against various pathogens, including Toxoplasma gondii . The inhibition of specific enzymes involved in the pathogen's life cycle presents a promising avenue for developing new antimicrobial agents.
Biochemical Studies
Several studies have focused on the biochemical interactions of 1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine:
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes crucial for cellular processes. For example, it has shown effectiveness against TgCDPK1, an enzyme involved in the invasion and motility of Toxoplasma gondii . This inhibition disrupts the parasite's lifecycle, offering a potential treatment strategy.
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidines has provided insights into how modifications to the chemical structure can enhance biological activity. Variations in substituents have been linked to increased potency against various biological targets .
Research Findings and Case Studies
A variety of studies have documented the applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
